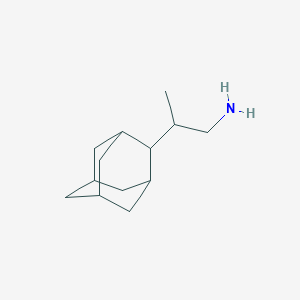

2-(Adamant-2-yl)propan-1-amine

Description

Historical Context and Significance of Adamantyl Scaffolds in Chemical Sciences

First discovered in 1933, the adamantane (B196018) moiety has captivated the attention of chemists due to its remarkable structural, chemical, and medicinal properties. nih.gov This polycyclic hydrocarbon, with its unique cage-like structure composed of three fused cyclohexane (B81311) rings, offers a combination of high symmetry (Td point group), rigidity, and significant lipophilicity. researchgate.netpublish.csiro.au These characteristics make it an attractive building block in drug design and materials science. researchgate.net

The introduction of an adamantyl group into a molecule can significantly enhance its lipophilicity, which in turn can improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This "lipophilic bullet" effect has been instrumental in the development of several clinically approved drugs. publish.csiro.au For instance, Amantadine (B194251), an amino derivative of adamantane, was the first of its kind to be approved by the FDA for the treatment of Parkinson's disease and also exhibits antiviral properties. publish.csiro.aunih.gov Other notable examples include Rimantadine (B1662185), another antiviral agent, and Memantine (B1676192), used in the management of Alzheimer's disease. researchgate.netacs.org The rigid nature of the adamantane cage can also shield adjacent functional groups from metabolic degradation, thereby increasing the stability and half-life of a drug. publish.csiro.aumdpi.com Beyond medicinal chemistry, the adamantane scaffold has found applications in the development of catalysts and advanced materials due to its inert and bulky nature. researchgate.net

Overview of Alicyclic Amine Structures in Academic Inquiry

Alicyclic amines are organic compounds that feature an amino group attached to a non-aromatic cyclic hydrocarbon ring. britannica.com These structures are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups bonded to the nitrogen atom. libretexts.org Alicyclic amines are prevalent in a variety of natural products and synthetic compounds and are of significant interest in academic research due to their diverse chemical reactivity and biological activities. nih.gov

The basicity of alicyclic amines is a key property, with aliphatic amines generally being stronger bases than ammonia (B1221849). britannica.com Their physical properties, such as boiling point and solubility, are influenced by their ability to form hydrogen bonds. libretexts.org In medicinal chemistry, the alicyclic amine motif is a common feature in many pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic profiles. The synthesis of functionalized alicyclic amines is an active area of research, with new methods continually being developed to create complex and valuable molecular entities. nih.gov

Conceptual Framework for Investigating Novel Adamantane-Based Compounds in Research

The investigation of novel adamantane-based compounds is guided by a conceptual framework that leverages the known advantages of the adamantyl scaffold. A primary strategy involves the principle of molecular hybridization, where the adamantane moiety is appended to a known pharmacophore to potentially enhance its biological activity. nih.gov This approach is based on the premise that the increased lipophilicity and steric bulk provided by the adamantane group can lead to improved membrane permeability, receptor binding, and metabolic stability. nih.govpublish.csiro.au

Another key aspect of the conceptual framework is the use of the adamantane cage as a rigid scaffold to control the spatial orientation of functional groups. publish.csiro.au This three-dimensional control is crucial for optimizing interactions with biological targets such as enzymes and receptors, potentially leading to higher potency and selectivity. publish.csiro.au Furthermore, the inertness of the hydrocarbon cage allows for selective functionalization at its bridgehead positions, providing a versatile platform for creating diverse libraries of compounds for screening. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to predict the potential of new adamantane derivatives and to guide synthetic efforts. acs.org

Research Gaps and Opportunities Pertaining to 2-(Adamant-2-yl)propan-1-amine within Contemporary Chemical Scholarship

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . While there is extensive research on 1-aminoadamantane (Amantadine) and its derivatives, as well as some reports on the synthesis of its regioisomer, (+/-)-1-(adamantan-2-yl)-2-propanamine, there is a notable absence of dedicated studies on this compound. nih.gov

This lack of information presents a compelling opportunity for original research. The unique structural features of this compound, with the amine group attached to a propyl chain at the 2-position of the adamantane cage, distinguishes it from the more commonly studied 1-substituted adamantanes. This structural difference could lead to novel pharmacological or material properties.

Future research could focus on the following areas:

Synthesis: Developing efficient and stereoselective synthetic routes to obtain this compound and its derivatives.

Characterization: Detailed spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure and physicochemical properties.

Biological Evaluation: Screening for a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects, drawing parallels from other known adamantane amines.

Material Science Applications: Investigating its potential as a building block for novel polymers or as a ligand in catalysis, leveraging the unique steric and electronic properties of the 2-substituted adamantyl group.

The exploration of this compound represents a fertile ground for new discoveries in chemical science, with the potential to yield compounds with significant therapeutic or industrial value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2 Adamant 2 Yl Propan 1 Amine

Reactivity Profile of the Primary Amine Functionality in 2-(Adamant-2-yl)propan-1-amine

The primary amine group in this compound is the principal site of its chemical reactivity, readily undergoing a variety of transformations to yield a diverse array of derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in modifying the compound's properties and for the synthesis of new chemical entities with potential biological activity.

Acylation: this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. The bulky adamantyl group can sterically hinder the approach of very large acylating agents, but for most common reagents, the reaction proceeds efficiently.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl chloride | N-(2-(Adamantan-2-yl)propyl)acetamide | Inert solvent, base (e.g., triethylamine) | General knowledge |

| Benzoyl chloride | N-(2-(Adamantan-2-yl)propyl)benzamide | Schotten-Baumann conditions | General knowledge |

| Acetic anhydride | N-(2-(Adamantan-2-yl)propyl)acetamide | Neat or in aprotic solvent | General knowledge |

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These derivatives are of particular interest due to the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals.

| Sulfonylating Agent | Product | Reaction Conditions | Reference |

| p-Toluenesulfonyl chloride | N-(2-(Adamantan-2-yl)propyl)-4-methylbenzenesulfonamide | Pyridine or other non-nucleophilic base | General knowledge |

| Methanesulfonyl chloride | N-(2-(Adamantan-2-yl)propyl)methanesulfonamide | Aprotic solvent, tertiary amine base | General knowledge |

Reductive and Oxidative Transformations

The primary amine functionality can also be subjected to reductive and oxidative transformations, further expanding the accessible chemical space.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of this compound. This one-pot reaction involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. This strategy allows for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atom.

Oxidative Transformations: The oxidation of the primary amine group of this compound can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can potentially yield the corresponding imine or oxime, while stronger oxidizing agents could lead to cleavage of the C-N bond or oxidation of the adamantyl cage. However, specific studies on the controlled oxidation of this particular primary amine are not extensively documented in the literature. It is known that adamantane (B196018) itself can be oxidized, particularly at the bridgehead positions, under strong oxidizing conditions.

Functionalization of the Adamantyl Moiety in this compound Derivatives

C-H Activation and Late-Stage Functionalization Strategies

Direct functionalization of the adamantyl C-H bonds, particularly at the sterically accessible bridgehead positions (tertiary carbons), is a powerful strategy for introducing new functional groups in a late-stage manner. Various methods have been developed for the C-H activation of adamantane and its derivatives, often employing transition metal catalysis or radical-based approaches. While specific examples for this compound derivatives are scarce, the general principles of adamantane C-H functionalization can be applied. Directing groups attached to the amine functionality could potentially be used to control the regioselectivity of the C-H activation on the adamantyl cage.

| Functionalization Strategy | Potential Functional Groups Introduced | Reagents and Conditions |

| Catalytic C-H Amination | Amino, Amido | Transition metal catalysts (e.g., Rh, Pd), aminating agents |

| C-H Borylation | Boryl | Iridium catalysts, bis(pinacolato)diboron |

| C-H Arylation | Aryl | Palladium catalysts, aryl halides |

| Radical-based Halogenation | Halogen (Br, Cl) | N-Bromosuccinimide (NBS), light or radical initiator |

Introduction of Diverse Pharmacophores and Ligands

The adamantyl moiety serves as an excellent anchor for the attachment of various pharmacophores and ligands, a strategy widely employed in drug discovery. The lipophilic nature of the adamantane cage can enhance membrane permeability and binding to hydrophobic pockets of biological targets. Starting from derivatives of this compound, where the amine is protected or has been transformed, the adamantyl group can be functionalized to introduce moieties such as heterocyclic rings, carboxylic acids, or other groups known to interact with specific biological targets. For instance, a hydroxyl group could be introduced at a bridgehead position of the adamantane, which could then be further elaborated to attach a pharmacophore.

Formation of Salts and Co-Crystals of this compound for Academic Study

The basic nature of the primary amine in this compound allows for the straightforward formation of acid addition salts. The synthesis of various salts is crucial for academic studies as it can significantly impact the physicochemical properties of the compound, such as solubility, stability, and crystallinity. These properties are of fundamental importance in materials science and pharmaceutical development.

Common acids used for salt formation include hydrochloric acid, sulfuric acid, phosphoric acid, and various organic acids like acetic acid, tartaric acid, and citric acid. The resulting salts are typically crystalline solids, which are amenable to characterization by techniques such as X-ray crystallography, providing valuable insights into the three-dimensional structure and intermolecular interactions.

Furthermore, the ability of the primary amine to act as a hydrogen bond donor and acceptor makes this compound an excellent candidate for the formation of co-crystals. Co-crystallization with suitable co-formers (e.g., carboxylic acids, amides, phenols) can lead to new solid forms with tailored properties. The study of these co-crystals can provide a deeper understanding of crystal engineering principles and the role of non-covalent interactions in the solid state.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. Primary amines are crucial components in many well-known MCRs, such as the Ugi and Biginelli reactions. However, the incorporation of highly sterically hindered amines like this compound into these reaction pathways is not extensively documented in scientific literature.

Theoretically, this compound could serve as the amine component in several types of MCRs. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The initial step involves the formation of an imine from the aldehyde and the amine. wikipedia.org The significant steric bulk presented by the 2-adamantyl group proximal to the nitrogen atom in this compound would likely be a major factor influencing the rate and success of this initial condensation step, as well as subsequent nucleophilic additions.

Similarly, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), could potentially accommodate a sterically demanding amine, although the classic reaction does not involve a primary amine as a direct reactant in the main scaffold. nih.goveurekaselect.com Modifications of such MCRs to include bulky primary amines are of synthetic interest but remain a specialized area of research.

While direct, published examples of MCRs specifically utilizing this compound are scarce, the potential for its use remains. The successful application would likely require carefully optimized reaction conditions, such as higher temperatures, extended reaction times, or the use of specific catalysts to overcome the steric barrier imposed by the adamantane group. The table below outlines a hypothetical participation of the amine in the Ugi reaction to illustrate its potential role.

Table 1: Hypothetical Ugi Reaction Components

| Component | Example Compound | Role in Reaction |

|---|---|---|

| Amine | This compound | Forms the initial imine with the aldehyde. |

| Aldehyde | Benzaldehyde | Provides the carbonyl carbon for imine formation. |

| Carboxylic Acid | Acetic Acid | Protonates the imine and acts as a nucleophile. |

This table represents a theoretical Ugi reaction. Specific reaction conditions and outcomes for this combination have not been reported in the reviewed literature.

Impact of Adamantane's Steric and Electronic Effects on Reactivity

The adamantane cage is a rigid, bulky, and lipophilic three-dimensional structure that profoundly influences the reactivity of the entire molecule. Its effects can be categorized into steric and electronic contributions, both of which are significant for this compound.

Steric Effects:

The most prominent feature of the adamantyl group is its substantial steric hindrance. This bulkiness directly shields the primary amine group, modulating its accessibility to reagents. In derivatization reactions like N-arylation, this steric crowding has a tangible impact on reaction yields and conditions. For instance, in copper-catalyzed N-arylation reactions (e.g., Ullmann or Chan-Lam couplings), amines with significant steric hindrance near the amino group often exhibit lower reactivity. wikipedia.orgnih.gov This can lead to diminished product yields or the necessity for more forcing reaction conditions, such as higher catalyst loading, elevated temperatures, or the use of more reactive coupling partners. nih.gov

Studies on various adamantane-containing amines have shown that the distance between the bulky cage and the reactive amino group is critical. nih.gov In this compound, the adamantyl group is at the C2 position of the propane (B168953) chain, placing it in close proximity to the C1 amine and thereby exerting a strong steric influence. This can be contrasted with amines where the adamantane moiety is further away from the reactive center, which tend to react more readily. nih.gov

Electronic Effects:

The adamantane group is generally considered to be weakly electron-donating through inductive effects (+I effect). This is due to the sp³-hybridized carbon atoms of the cage, which can push electron density towards the substituent. This electron-donating nature increases the nucleophilicity of the primary amine group, making it more reactive towards electrophiles.

The research findings on the reactivity of adamantane-containing amines are summarized in the table below.

Table 2: Influence of the Adamantane Moiety on Amine Reactivity

| Effect | Description | Consequence on Reactivity | Supporting Evidence |

|---|---|---|---|

| Steric Hindrance | The bulky cage physically blocks access to the amine's nitrogen atom. | Decreases reaction rates; may necessitate harsher conditions or lead to lower yields in reactions like N-arylation. | Lower yields observed for sterically demanding adamantane amines in Cu-catalyzed arylations. nih.gov |

| Inductive Effect (+I) | The sp³ carbons of the adamantane cage donate electron density to the amine group. | Increases the nucleophilicity and basicity of the amine. | General property of alkyl groups. |

| Lipophilicity | The nonpolar hydrocarbon cage increases solubility in nonpolar solvents. | Can improve reaction efficiency in organic media by enhancing substrate solubility. | Adamantane is known to increase the lipophilicity of drug molecules. |

Structure Activity Relationship Sar Studies of 2 Adamant 2 Yl Propan 1 Amine Derivatives Through Theoretical and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Adamantane-Based Amine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For adamantane-based amine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for their biological effects, particularly as antiviral agents. mdpi.comnih.gov

In a typical 3D-QSAR study, a dataset of adamantane (B196018) analogues with known biological activities is aligned based on a common substructure, such as the adamantane core. mdpi.com The steric and electrostatic fields around the molecules are then calculated and correlated with their activities to generate a predictive model. The results of these models are often visualized using contour maps, which indicate regions where certain structural modifications are likely to enhance or diminish activity.

For instance, CoMFA studies on amino adamantane derivatives as influenza A virus inhibitors have revealed key structural insights. mdpi.com The generated contour maps can highlight specific areas around the adamantane scaffold and its substituents where bulky groups or particular electrostatic properties are favored or disfavored for optimal biological activity. mdpi.com For example, green contours might indicate that bulky substituents in a particular region increase activity, while yellow contours would suggest the opposite. Similarly, blue and red contours can denote areas where electropositive and electronegative groups, respectively, are beneficial for activity. mdpi.com

A study on a series of amino acid analogues of amantadine (B194251) and rimantadine (B1662185) developed a 3D-QSAR CoMFA model to predict their antiviral activity against the influenza A (H3N2) virus. mdpi.comnih.gov The model demonstrated a good correlation between the predicted and experimental activities, validating its predictive power. mdpi.com Such models are invaluable for guiding the synthesis of new derivatives with potentially improved efficacy. researchgate.net

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| Dataset Size | Number of molecules in the training and test sets. | Training set: 28 molecules, Test set: 10 molecules |

| Alignment | Common substructure used for molecular alignment. | Amino adamantane core (11 atoms) |

| Cross-validation (q²) | A measure of the internal predictive ability of the model. | Values > 0.5 are generally considered good. |

| Correlation Coefficient (R²) | A measure of the correlation between experimental and predicted activities. | Values > 0.6 indicate a good model. |

| External Validation (R² test) | A measure of the model's ability to predict the activity of an external test set. | 0.867 |

| Steric Contour Maps | Indicate regions where steric bulk is favorable (green) or unfavorable (yellow). | Bulky groups at o- and m-positions of a phenyl substituent were favored. |

| Electrostatic Contour Maps | Indicate regions where positive charge is favorable (blue) or negative charge is favorable (red). | Electropositive groups at the m-position and electronegative groups at the p-position of a phenyl substituent were favored. |

Molecular Docking Simulations of 2-(Adamant-2-yl)propan-1-amine and its Analogues with Academic Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This technique is widely used to understand how ligands, such as derivatives of this compound, interact with their protein targets at a molecular level.

Theoretical ligand-protein interaction profiling involves identifying the key amino acid residues in a protein's binding site that interact with the ligand and characterizing the nature of these interactions. For adamantane derivatives, these interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, docking studies of adamantane analogues with the M2 proton channel of the influenza A virus have been instrumental in understanding their mechanism of action. mdpi.comnih.gov These studies show that the amino group of the adamantane derivative typically forms a crucial hydrogen bond with a key residue in the channel, while the bulky adamantane cage engages in hydrophobic interactions with nonpolar residues lining the channel pore. nih.gov This dual interaction is essential for blocking the channel and inhibiting viral replication. nih.gov

In another example, molecular docking of novel adamantane-based compounds with the sigma-2 (σ2) receptor revealed binding modes comparable to known reference ligands. nih.gov The simulations identified specific interactions within the active site that contribute to the binding affinity of these compounds. nih.gov

Binding site analysis focuses on the characteristics of the pocket where the ligand binds, including its shape, size, and physicochemical properties. Hotspot identification aims to pinpoint specific regions within the binding site that are critical for ligand binding and activity.

Computational analyses have shown that the binding site for adamantane derivatives often contains a hydrophobic pocket that accommodates the bulky adamantane cage. nih.gov For instance, in the M2 channel, the side chains of valine residues form a hydrophobic gate that interacts with the adamantane moiety. nih.gov In the case of σ2 receptor ligands, the adamantane scaffold was chosen for its steric hindrance, which can help in understanding the binding orientation within the pharmacophore due to increased molecular rigidity. nih.gov

Docking studies can also reveal the importance of specific amino acid residues. For example, in studies of adamantane derivatives with the enzyme urease, docking analysis identified key active site residues like Asp 730 and Met 746 that form hydrogen bonds and hydrophobic interactions with the ligands. mdpi.com Identifying these hotspots is crucial for designing new analogues with improved binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active.

A pharmacophore model for adamantane-based M2 channel inhibitors was developed based on the key interactions observed in ligand-protein complexes. nih.gov The model typically includes features such as a positive ionizable group (representing the amine), a hydrophobic feature (the adamantane cage), and potentially hydrogen bond donors or acceptors depending on the specific derivatives. This model was then used to screen a database of new, designed ligands to identify potential novel M2 inhibitors. nih.gov

Similarly, a ligand-based pharmacophore model for σ2 receptor binders was developed, consisting of an aromatic ring, a hydrophobic region, a hydrogen-bond-acceptor group, and a positive ionizable feature. nih.gov Adamantane was incorporated as the hydrophobic scaffold in the design of new ligands based on this model. nih.gov This approach demonstrates how the this compound scaffold can be used as a starting point for discovering new bioactive compounds through computational methods.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tandfonline.comtandfonline.com This allows for the assessment of the stability of ligand-protein complexes and the exploration of different conformations of the ligand and protein.

MD simulations have been used to study the binding stability of adamantane derivatives within their target proteins. For example, a 50 ns MD simulation was performed on adamantane-based compounds docked into the σ2 receptor to determine the stability of their binding modes. nih.gov Such simulations can provide insights into how the ligand and protein adapt to each other upon binding and can help to refine the results of molecular docking.

Conformational analysis of adamantane derivatives is also important, as the relative orientation of the substituents on the rigid adamantane core can significantly impact biological activity. Computational methods can be used to determine the preferred conformations of these molecules in solution and in the bound state. mdpi.com For instance, computational modeling was used to understand the conformational stability and energy differences between folded and extended conformations of two adamantane-linked hydrazine-1-carbothioamide derivatives. mdpi.com

Computational Exploration of the Adamantane Cage's Influence on Biological Activity Propensity

One of the most significant contributions of the adamantane moiety is its high lipophilicity. mdpi.com This property can enhance a molecule's ability to cross cell membranes and reach its target, which can be computationally estimated. The introduction of an adamantane group generally increases the lipophilicity of a compound, which can in turn modify its bioavailability and therapeutic effect. mdpi.com

The rigidity of the adamantane scaffold is another crucial factor. nih.gov It provides a fixed, three-dimensional framework that can be used to orient functional groups in a precise manner for optimal interaction with a biological target. This reduces the entropic penalty of binding compared to more flexible molecules.

Furthermore, the bulky, cage-like structure of adamantane can provide steric hindrance that may prevent off-target interactions or protect adjacent functional groups from metabolic degradation. nih.gov Computational studies can model these steric effects and predict their impact on a molecule's activity and metabolic stability. The compact and rigid structure of adamantane derivatives can also lead to high crystal density, a property explored in the computational design of energetic materials based on azaadamantane skeletons. nih.gov

| Property | Description | Influence on Biological Activity Propensity | Computational Assessment Method |

|---|---|---|---|

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. mdpi.com | Enhances membrane permeability and can improve bioavailability. mdpi.com | Calculation of logP (partition coefficient). |

| Rigidity | The inflexibility of the molecular structure. nih.gov | Provides a stable scaffold for precise orientation of pharmacophoric groups, reducing the entropic cost of binding. nih.gov | Conformational analysis, molecular mechanics. |

| Steric Bulk | The volume occupied by the adamantane cage. nih.gov | Can provide steric hindrance to prevent unwanted interactions or metabolic degradation. nih.gov May enable better understanding of binding orientation. nih.gov | Molecular modeling, calculation of molecular volume. |

| Metabolic Stability | Resistance to chemical modification by metabolic enzymes. | The adamantane core is generally resistant to metabolic degradation, increasing the half-life of the drug. | Simulations with models of metabolic enzymes (e.g., cytochrome P450). |

Molecular Interactions and Proposed Mechanisms of Action of 2 Adamant 2 Yl Propan 1 Amine Derivatives in Vitro and Theoretical Studies

Theoretical Interactions with Identified Biological Targets (e.g., Enzymes, Receptors)

The biological activity of adamantane (B196018) derivatives is often attributed to the strategic placement of the adamantyl group, which can enhance lipophilicity and promote favorable binding interactions within target proteins.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.govyoutube.comnih.gov Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov

Conceptually, adamantane derivatives could inhibit MAO through several mechanisms. The bulky adamantyl group could act as an anchor, fitting into a hydrophobic pocket within the enzyme's active site. The amine function of 2-(Adamant-2-yl)propan-1-amine could then interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. Depending on the nature of the substituents, these derivatives could act as reversible or irreversible inhibitors. Irreversible inhibitors typically form a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to a long-lasting blockade of enzyme activity. nih.gov

NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. wikipedia.org Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. wikipedia.org Adamantane derivatives, such as memantine (B1676192) (1-amino-3,5-dimethyladamantane), are known uncompetitive NMDA receptor antagonists. wikipedia.org

The proposed mechanism for adamantane derivatives like this compound at the NMDA receptor involves the blockade of the ion channel. wikipedia.org The protonated amine at physiological pH would be drawn into the open channel, where the bulky adamantane cage then physically occludes the pore, preventing the influx of Ca2+ ions. wikipedia.org This blockade is voltage-dependent and requires the channel to be open, meaning the antagonist only acts when the receptor is activated by its agonists, glutamate and glycine. wikipedia.org This "use-dependent" mechanism is thought to be therapeutically advantageous as it may prevent excessive receptor activation without interfering with normal synaptic transmission. wikipedia.org

The M2 protein of the influenza A virus forms a proton-selective ion channel that is essential for viral replication. nih.govnih.gov Adamantane-based drugs like amantadine (B194251) (1-aminoadamantane) and rimantadine (B1662185) were among the first effective antivirals against influenza A. nih.govnih.gov

The conceptual mechanism of action for this compound derivatives as M2 channel blockers is based on the binding of the adamantane cage to a specific site within the pore of the M2 channel tetramer. nih.govhuji.ac.il This binding is thought to stabilize the closed conformation of the channel, thereby preventing the influx of protons into the virion, a crucial step for viral uncoating and the release of the viral genome into the host cell. nih.govhuji.ac.il The interaction is primarily hydrophobic, with the adamantyl group fitting into a pocket lined by hydrophobic amino acid residues of the M2 transmembrane domain. nih.gov The amine group is also critical for this interaction. huji.ac.il

Enzyme Kinetics and Inhibition Mechanism Studies (In Vitro Models)

Table 1: Conceptual Data from a Hypothetical Enzyme Inhibition Study

| Enzyme Target | Inhibitor | Inhibition Type | Kᵢ (nM) |

| MAO-A | Derivative of this compound | Competitive | 150 |

| MAO-B | Derivative of this compound | Non-competitive | 85 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Assays and Affinity Determination (In Vitro Models)

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. revvity.com For an NMDA receptor modulator, radioligand binding assays would be employed to determine the binding affinity (Kᵢ or IC₅₀ values). These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to a specific site on the receptor.

Table 2: Conceptual Data from a Hypothetical Receptor Binding Assay

| Receptor Target | Radioligand | Test Compound | IC₅₀ (µM) |

| NMDA Receptor | [³H]MK-801 | Derivative of this compound | 2.5 |

This table presents hypothetical data for illustrative purposes.

Ligand Efficiency and Lipophilic Efficiency Assessments (Computational)

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of a compound. LE relates the binding affinity of a molecule to its size (heavy atom count), while LipE relates affinity to the molecule's lipophilicity (LogP). These metrics help in identifying compounds that are more likely to have favorable drug-like properties. The adamantane moiety significantly increases lipophilicity. nih.govmdpi.com

Table 3: Conceptual Computational Efficiency Metrics

| Compound | pIC₅₀ | Heavy Atom Count | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Derivative of this compound | 5.6 | 14 | 3.8 | 0.40 | 1.8 |

This table presents hypothetical data for illustrative purposes.

Allosteric Modulation and Orthosteric Binding Site Interactions (Theoretical)

Theoretical and computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in elucidating the potential molecular interactions of adamantane derivatives. While direct theoretical studies specifically targeting this compound are not extensively available in the current body of scientific literature, the existing research on analogous adamantane-containing compounds provides a robust framework for understanding its likely binding mechanisms. These studies consistently underscore the significance of the bulky and lipophilic adamantane cage in establishing potent interactions within protein binding pockets.

In the context of orthosteric binding, the adamantane group of a derivative can occupy a hydrophobic pocket that is also recognized by the endogenous ligand. For instance, in studies of adamantane derivatives targeting viral ion channels like the M2 proton channel of the influenza A virus, the adamantane cage fits snugly within the hydrophobic pore, effectively blocking its function. mdpi.com Theoretical models suggest that van der Waals forces play a crucial role in stabilizing this interaction. The amine group, in such a scenario, can form hydrogen bonds with polar residues at the opening or within the channel, further enhancing binding affinity.

Conversely, allosteric modulation by adamantane derivatives involves binding to a site topographically distinct from the primary (orthosteric) binding site. nih.govnih.gov This interaction induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. The adamantane moiety, in this case, would likely bind to a hydrophobic patch on the protein surface or at the interface of protein subunits. Computational studies on various G-protein-coupled receptors (GPCRs) and ion channels have identified such potential allosteric pockets. researchgate.net For a molecule like this compound, the adamantyl group could serve as a lipophilic anchor in an allosteric pocket, while the propan-1-amine tail could engage in more specific polar interactions, thereby influencing the receptor's conformational dynamics.

Molecular docking simulations of various adamantane derivatives have revealed key amino acid residues that are frequently involved in these interactions. These often include bulky hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine, which form a complementary surface for the adamantane cage. Polar residues like serine, threonine, aspartate, and glutamate are often implicated in forming hydrogen bonds with the amine or other functional groups attached to the adamantane scaffold. mdpi.comnih.govksu.edu.sa

The table below summarizes findings from theoretical studies on various adamantane derivatives, illustrating the common interaction patterns that could be extrapolated to this compound.

| Adamantane Derivative Class | Target Protein | Key Interacting Residues (Theoretical) | Primary Type of Interaction | Binding Site |

| Adamantane-linked hydrazine-1-carbothioamides | Urease | Val744, Lys716, Met746, Phe838, Asp730 | Hydrogen bonding, Hydrophobic interactions | Active Site (Orthosteric) |

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Ser170, Tyr183 | Hydrogen bonding | Active Site (Orthosteric) |

| Adamantyl derivatives | Cholinesterase (AChE & BChE) | Trp84, Tyr334 (AChE); Trp82, Tyr332 (BChE) | Hydrophobic interactions, π-π stacking | Active Site Gorge (Orthosteric) |

| Amino-adamantane analogues | Influenza A M2 Channel | Val27, Ala30, Ser31, Gly34, His37 | Hydrophobic interactions, Hydrogen bonding | Channel Pore (Orthosteric) |

| Adamantane derivatives | Glutamate Receptor | Glu14, Asp175, Ser174, Tyr197 | Hydrogen bonding, Hydrophobic interactions | Not specified |

This data underscores a recurring theme in the molecular interactions of adamantane compounds: a combination of broad hydrophobic engagement via the adamantane core and specific polar contacts through its functional substituents. While the precise nature of this compound's interactions remains to be specifically elucidated through dedicated computational studies, the existing body of research strongly suggests that its binding, whether allosteric or orthosteric, will be governed by these fundamental principles.

Computational Chemistry and Advanced Molecular Modeling of 2 Adamant 2 Yl Propan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Studies of 2-(Adamant-2-yl)propan-1-amine

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a stable structure is reached.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The amine group, with its lone pair of electrons, is expected to be a primary site of nucleophilicity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~1.5 - 2.0 D | Indicates a moderate overall polarity, primarily due to the amine group. |

| Mulliken Charge on Nitrogen | -0.8 to -1.0 e | Confirms the high electron density on the nitrogen atom, making it a likely site for protonation and hydrogen bonding. |

| Energy of the Ground State | Varies with basis set | Provides a baseline for calculating other energetic properties like reaction energies. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group. This makes the amine group the most probable site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the C-H and C-C antibonding orbitals of the adamantane (B196018) and propanamine framework.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.)

| Orbital | Energy (eV) | Significance |

| HOMO | -8.5 to -9.5 | Represents the ionization potential and the molecule's ability to donate electrons. |

| LUMO | 1.0 to 2.0 | Represents the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.5 to 11.5 | A large gap suggests high kinetic stability and low chemical reactivity. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM methods are excellent for understanding electronic properties, they are computationally expensive for studying the dynamic behavior of molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound.

MM methods use a classical mechanics approach, treating atoms as balls and bonds as springs, to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid exploration of different conformations. A systematic search of the rotational space around the single bonds in the propan-1-amine side chain would reveal the various stable and low-energy conformations of the molecule.

MD simulations build upon MM by introducing the element of time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, providing insights into its dynamic behavior, such as conformational changes and interactions with its environment. For this compound, MD simulations could be used to study how the aminopropane side chain moves relative to the rigid adamantane cage and how the molecule interacts with solvent molecules.

Solvation Models and Their Impact on Predicted Reactivity and Interaction Profiles

Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reactivity and properties of a molecule. Solvation models are computational methods used to account for the effects of the solvent.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat the solvent molecules individually, which is computationally demanding but provides a detailed picture of solute-solvent interactions. Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally intensive and is often used in combination with QM calculations.

For this compound, the choice of solvation model would be important for accurately predicting its properties in solution. For example, in a polar solvent like water, the amine group would be stabilized by hydrogen bonding, which would affect its basicity and nucleophilicity. An appropriate solvation model would be necessary to capture these effects and provide a realistic prediction of the molecule's reactivity in a given solvent.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated IR spectrum would show the vibrational frequencies of the different bonds in the molecule, which can be compared to an experimental IR spectrum to identify characteristic functional groups. For instance, the N-H stretching vibrations of the amine group would be expected in the range of 3300-3500 cm⁻¹.

Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated to predict its ¹H and ¹³C NMR spectra. This can aid in the assignment of peaks in the experimental NMR spectra and provide further confirmation of the molecule's structure.

Virtual Screening and Library Design Based on this compound Scaffold

The adamantane scaffold is a popular choice in drug discovery due to its lipophilicity and rigid structure, which can enhance binding to biological targets. The this compound scaffold, with its amine functionality, can serve as a starting point for the design of new bioactive molecules.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This is often done using molecular docking, which predicts the binding mode and affinity of a ligand to a receptor.

A library of compounds based on the this compound scaffold could be designed by computationally adding various substituents to the amine group or the adamantane cage. This virtual library could then be screened against a target of interest to identify promising lead compounds for further development. The insights gained from the QM and MD studies of the parent scaffold would be crucial for designing a library with favorable properties for drug-like molecules.

Conceptual Applications and Role of 2 Adamant 2 Yl Propan 1 Amine in Academic Drug Discovery and Materials Science

2-(Adamant-2-yl)propan-1-amine as a Core Scaffold for Novel Bioactive Molecules

The adamantane (B196018) moiety is considered a "privileged scaffold" in drug discovery due to its frequent appearance in bioactive compounds. nih.gov Its incorporation into a molecule can significantly enhance lipophilicity and stability, thereby improving pharmacokinetic profiles. nih.gov this compound, featuring the adamantane cage connected to a flexible propanamine side chain, represents a valuable starting point for creating new chemical entities with therapeutic potential.

Design Principles for Lead Compounds Incorporating Adamantane Amine Motifs

The adamantane group serves as a "lipophilic bullet," capable of anchoring a molecule within the lipid bilayers of cell membranes or occupying hydrophobic pockets in target proteins. nih.gov The design of lead compounds based on the this compound scaffold would leverage this property. The primary amine provides a reactive handle for introducing various pharmacophores, while the adamantane cage offers a rigid, three-dimensional framework that can orient these functional groups in precise spatial arrangements to optimize interactions with biological targets. nih.gov

Key design principles include using the adamantane core to enhance metabolic stability, as its bulky structure can shield adjacent chemical bonds from enzymatic degradation. nih.govnih.gov The amine functionality allows for the formation of salts, which can improve solubility and formulation characteristics.

| Design Principle | Rationale | Potential Outcome |

|---|---|---|

| Increased Lipophilicity | The hydrocarbon cage of adamantane is highly nonpolar. | Improved membrane permeability and binding to hydrophobic targets. nih.gov |

| Enhanced Metabolic Stability | The rigid, bulky structure protects nearby functional groups from enzymatic cleavage. nih.gov | Increased plasma half-life and bioavailability. |

| Rigid 3D Scaffold | Provides a defined and predictable orientation for appended functional groups. nih.gov | Optimized ligand-receptor interactions and improved selectivity. |

| Reactive Handle (Primary Amine) | Allows for straightforward chemical modification and introduction of diverse functionalities. nih.gov | Facilitates the synthesis of compound libraries for screening. |

Diversity-Oriented Synthesis (DOS) Enabled by this compound

Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal of DOS is to explore a wide range of "chemical space" to identify novel bioactive compounds. cam.ac.uk this compound is an ideal starting material for DOS due to the reactivity of its primary amine.

Through various chemical reactions, the amine group can be converted into a wide array of other functional groups, leading to a library of compounds with diverse physical, chemical, and biological properties. This approach allows for the rapid generation of new molecular architectures built around the stable adamantane core. cam.ac.uk

| Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|

| Acylation | Amide | Mimicking peptide bonds, hydrogen bond donors/acceptors. researchgate.net |

| Sulfonylation | Sulfonamide | Common pharmacophore in various drug classes. |

| Reductive Amination | Secondary/Tertiary Amine | Modulating basicity and receptor interaction. nih.gov |

| Reaction with Isocyanates | Urea (B33335) | Potent hydrogen bonding motifs, enzyme inhibitors. frontiersin.org |

Potential as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The structure of this compound contains a stereocenter at the carbon atom linking the adamantyl, methyl, and aminomethyl groups. This inherent chirality makes it a valuable candidate for applications in asymmetric synthesis. If resolved into its individual enantiomers, this compound could serve as a chiral building block or a chiral auxiliary. nih.gov

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The bulky and rigid nature of the adamantane group in this compound could effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby inducing high diastereoselectivity. nih.gov As a chiral building block, the enantiomerically pure amine could be used to construct more complex chiral molecules, where the adamantane moiety becomes a permanent feature of the final product. frontiersin.orgnih.gov

Theoretical Role in Modulating Biological Pathways for Research Purposes

Adamantane derivatives have a well-documented history of interacting with various biological targets, most notably ion channels. nih.gov For example, Amantadine (B194251) and Memantine (B1676192), which are both aminoadamantane derivatives, modulate the activity of the M2 proton channel and NMDA receptors, respectively. nih.gov

Theoretically, this compound and its derivatives could be designed as tool compounds to probe and modulate specific biological pathways. By systematically modifying the structure—for instance, by altering the length of the alkyl chain or substituting the amine group—researchers could fine-tune the molecule's properties to achieve selective interaction with a particular target. nih.gov The adamantane cage would act as a constant structural anchor, allowing for a systematic investigation of structure-activity relationships (SAR) to understand how chemical modifications impact biological function. nih.gov These compounds could be used to study pathways involved in neurodegenerative diseases, viral infections, or other conditions where targets possess hydrophobic binding sites suitable for the adamantane moiety. nih.govnih.gov

Conceptual Contributions to Advanced Materials Science and Polymer Chemistry

The unique physical properties of adamantane—such as its high thermal stability, rigidity, and well-defined tetrahedral geometry—make it an attractive component for advanced polymers and materials. acs.orgyoutube.com Incorporating adamantane into a polymer backbone or as a pendent group can significantly alter the material's properties. wikipedia.org

The this compound molecule could conceptually serve as a monomer or a modifying agent in polymer synthesis. The primary amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or reaction with epoxides to form cross-linked epoxy resins. The bulky pendent adamantyl group would restrict chain mobility, which is expected to increase the glass transition temperature (Tg), enhance thermal stability, and improve the mechanical stiffness of the resulting polymer. acs.orgrsc.org

| Polymer Property | Effect of Adamantane Incorporation | Scientific Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky cage structure restricts polymer chain rotation and movement. acs.org |

| Thermal Stability | Enhancement | Adamantane's high melting point (270 °C) and stable C-C bonds contribute to overall thermal resistance. wikipedia.org |

| Solubility | Improvement | The bulky, non-planar structure can disrupt polymer chain packing, increasing free volume and allowing solvent penetration. acs.org |

| Mechanical Stiffness | Increase | The rigid nature of the adamantane scaffold enhances the overall rigidity of the polymer matrix. rsc.org |

Design of Targeted Chemical Probes and Ligands for Academic Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function. The adamantane scaffold is an excellent foundation for designing such probes and ligands. nih.govnih.gov Its rigid structure can help in understanding the precise binding orientation within a receptor active site. nih.gov

This compound could be derivatized to create targeted chemical probes. For example, a fluorescent dye or a biotin (B1667282) tag could be covalently attached to the amine group. The resulting conjugate could then be used in biochemical assays to identify or visualize proteins that bind to the adamantane moiety. Furthermore, the strong and specific non-covalent interaction between adamantane and cyclodextrin (B1172386) hosts can be exploited to design supramolecular systems for surface recognition or targeted delivery research. nih.govmdpi.com This host-guest chemistry allows for the modular assembly of complex systems where the adamantane acts as a reliable anchor. nih.gov

Advanced Analytical Techniques in the Elucidation and Quantification of 2 Adamant 2 Yl Propan 1 Amine and Its Derivatized Forms

High-Resolution Mass Spectrometry for Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-(Adamant-2-yl)propan-1-amine and its derivatives, providing exact mass measurements that allow for the determination of elemental compositions. The fragmentation patterns observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) offer critical insights into the molecular structure.

For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would involve the cleavage between C1 and C2 of the propane (B168953) chain, leading to the formation of a stable iminium ion.

Another significant fragmentation pathway for adamantane (B196018) derivatives involves the breakdown of the adamantyl cage itself. rsc.org The adamantane cation (C₁₀H₁₅⁺, m/z 135) is a common and highly stable fragment observed in the mass spectra of many adamantane-containing compounds. The analysis of derivatized forms, such as amides, reveals cleavage of the amide bond (N-CO) as a dominant fragmentation mechanism, often resulting in the formation of stable acylium cations. rsc.org Recent studies on protonated amantadine (B194251) (1-aminoadamantane) using HRMS have also identified ionization-induced cage-opening reactions, leading to the formation of distonic bicyclic iminium isomers, a phenomenon that could also be relevant for 2-substituted isomers. rsc.org

Table 1: Predicted HRMS Fragmentation Data for this compound This table is predictive, based on established fragmentation patterns for amines and adamantanes.

| Fragment Description | Proposed Structure/Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₃H₂₃N]⁺ | 193.1830 |

| α-Cleavage Fragment | [CH(CH₃)NH₂]⁺ | 44.0657 |

| Adamantyl Cage Fragment | [C₁₀H₁₅]⁺ | 135.1174 |

| Loss of Propylamine | [C₁₀H₁₅]⁺ | 135.1174 |

| Loss of Methyl Radical | [C₁₂H₂₀N]⁺ | 178.1596 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural, conformational, and stereochemical analysis of this compound and its analogues. The inherent rigidity of the adamantane cage leads to well-resolved signals, but the substitution at the C2 position introduces complexity, including chirality.

¹H and ¹³C NMR: Systematic NMR investigations of various adamantane derivatives provide a strong basis for chemical shift assignments. tandfonline.commdpi.com In this compound, the protons on the adamantane cage would exhibit characteristic chemical shifts, with bridgehead (CH) protons appearing at a different field than the methylene (B1212753) (CH₂) protons. acs.org The protons of the propan-1-amine side chain, specifically the CH and CH₂ groups, would show distinct signals, with their multiplicity determined by spin-spin coupling with neighboring protons. docbrown.info ¹³C NMR spectra are equally informative, with predictable chemical shifts for the adamantane carbons and the side chain. mdpi.comresearchgate.net

Stereochemical and Conformational Analysis: The propan-1-amine group attached to the C2 position of the adamantane cage creates a stereocenter, meaning the compound can exist as a pair of enantiomers. Advanced NMR techniques are crucial for analyzing these stereoisomers and their conformations. Dynamic NMR (DNMR) spectroscopy has been successfully used to determine the energy barriers for the interconversion of conformational enantiomers (atropisomers) in other substituted adamantane derivatives. acs.orgfigshare.com For detailed conformational studies, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments can establish the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformations of metabolites and derivatives, as demonstrated in the analysis of hydroxylated adamantyl compounds. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Adamantane Amine Derivatives Data compiled from studies on various adamantane derivatives and may serve as an estimation. tandfonline.commdpi.com

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Adamantane Bridgehead (CH) | 1.80 - 2.20 | 29.0 - 30.0 |

| Adamantane Methylene (CH₂) | 1.60 - 1.85 | 36.0 - 44.0 |

| Side Chain α-CH | 2.50 - 3.00 | 45.0 - 55.0 |

| Side Chain β-CH₂ | 1.00 - 1.50 | 20.0 - 30.0 |

| Side Chain CH₃ | 0.90 - 1.20 | 10.0 - 20.0 |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently published, numerous studies on its analogues provide a clear picture of the structural characteristics of adamantane-based compounds. rsc.orgmdpi.com

Studies on adamantane derivatives of sulfonamides and carbothioamides reveal how the bulky adamantane group influences molecular packing and the formation of hydrogen bond networks. rsc.orgmdpi.com The conformation of the molecule in the solid state, including the orientation of substituents relative to the adamantane cage, can be precisely determined. For instance, X-ray analysis of adamantane-linked hydrazine-1-carbothioamide derivatives showed how different substituents (tert-butyl vs. cyclohexyl) led to distinct folded or extended conformations. mdpi.com Similarly, the crystal structures of adamantane-containing thiazole (B1198619) compounds have been elucidated, detailing the angles between the adamantane cage and attached ring systems, as well as intermolecular interactions like π-stacking. nih.gov These findings are crucial for understanding how analogues of this compound might crystallize and interact in the solid state.

Table 3: Crystallographic Data for Representative Adamantane Analogues

| Compound | Crystal System | Space Group | Key Findings | Reference |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | Molecule exhibits a folded conformation. | mdpi.com |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Triclinic | P-1 | Molecule adopts an extended conformation. | mdpi.com |

| (Z)-N-(adamantan-1-yl)-3-(p-tolyl)-4-phenylthiazol-2(3H)-imine | Monoclinic | I2/a | Adamantane exhibits chair conformation; analysis of inter-ring angles. | nih.gov |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Orthorhombic | Pca2₁ | Analysis of weak hydrogen bonds and intermolecular interactions. | acs.org |

Advanced Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its analogues. The choice of method depends on the analytical goal, whether it is routine purity analysis, isolation of derivatives, or separation of enantiomers.

Purity Assessment and Isolation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for analyzing adamantane derivatives. researchgate.net The retention of these compounds is governed by their hydrophobic properties, with the bulky adamantane cage contributing significantly to retention on nonpolar stationary phases like C18. researchgate.net A study on the development of an HPLC method for an adamantane-based precursor for a SPECT imaging agent demonstrated the use of a RP-18 column with a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) to achieve effective separation and quantification. jfda-online.com This method allows for the assessment of purity and the identification of impurities. jfda-online.com

Enantiomeric Separation: Since this compound is chiral, separating its enantiomers is critical for pharmacological studies. This is typically achieved using chiral chromatography. nih.gov The primary approach is High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). registech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral compounds. nih.gov An alternative approach involves the use of a chiral mobile phase additive, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. capes.gov.br Cryogenic HPLC has also been used to achieve the physical separation of stereolabile atropisomers of certain adamantane derivatives at low temperatures. acs.orgfigshare.com

Table 4: Chromatographic Methods for Analysis of Adamantane Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| RP-HPLC | C18-modified silica | Methanol-water or Acetonitrile-water mixtures | Purity control and quantitative identification | researchgate.net |

| RP-HPLC | RP-18 | Methanol-acetonitrile-ammonium acetate | Purity determination and impurity profiling | jfda-online.com |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or similar | Enantiomeric separation | registech.com |

| Chiral LC/MS | Chiral crown ether bonded silica | Acetonitrile/water/trifluoroacetic acid | Fast enantiomeric separation of amino compounds | nih.gov |

Future Research Directions and Unexplored Avenues for 2 Adamant 2 Yl Propan 1 Amine

Exploration of Novel Synthetic Methodologies Towards Structurally Diverse Analogues

The synthesis of 2-(adamantyl)-containing amines has been documented, providing a foundational methodology. A notable synthesis of 2-(Tricyclo[3.3.1.13,7]dec-2-yl)propan-1-amine involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment. researchgate.net This process has been shown to simultaneously reduce both the double bond and the nitrile group. researchgate.net Another relevant synthesis, though for a constitutional isomer, is that of (+/-)-1-(Adamantan-2-yl)-2-propanamine, which starts from 2-adamantanone (B1666556). nih.gov

Future research should focus on developing more efficient and stereoselective synthetic routes to access enantiomerically pure forms of 2-(Adamant-2-yl)propan-1-amine and its derivatives. The inherent chirality of this molecule, arising from the substituent at the secondary carbon of the adamantane (B196018) cage, necessitates the exploration of asymmetric synthesis. mdpi.com

Key areas for future synthetic exploration include:

Asymmetric Hydrogenation: The use of chiral catalysts in the hydrogenation of corresponding enamines or imines could provide a direct route to enantiomerically enriched this compound. acs.org

Chiral Resolution: Developing effective chiral resolving agents for the racemic mixture of this compound would be a valuable and practical approach for obtaining the individual enantiomers. wikipedia.org

Directed C-H Functionalization: Investigating modern synthetic methods like directed C-H functionalization could offer novel pathways to introduce the aminopropyl group onto the adamantane scaffold with high regioselectivity. nih.gov

Library Synthesis: The development of robust synthetic protocols would enable the creation of a diverse library of analogues with modifications on the amine, the propyl chain, and the adamantane core itself. This would be invaluable for structure-activity relationship (SAR) studies.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts to stereoselectively reduce a prochiral precursor. | Direct access to enantiomerically pure products, potentially high efficiency. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent. | A classical and often effective method for obtaining pure enantiomers. |

| Directed C-H Functionalization | Activation and functionalization of a specific C-H bond on the adamantane skeleton. | Potentially more atom-economical and allows for novel disconnections. |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of analogues. | Rapid generation of a large number of diverse compounds for screening. |

Deeper Computational Insights into Mechanism of Action and Target Specificity

Computational methods are indispensable tools for elucidating the potential biological activities and mechanisms of action of novel compounds. For adamantane derivatives, in silico studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in predicting their interactions with biological targets. mdpi.comnih.govresearchgate.net

Preliminary computational predictions for 2-(adamantyl)-containing amines suggest potential antiviral, analgesic, and antidiabetic activities. researchgate.net However, these are broad predictions, and more focused computational studies are required to identify specific molecular targets and understand the binding interactions at an atomic level.

Future computational research should focus on:

Molecular Docking Studies: Performing docking simulations of the (R)- and (S)-enantiomers of this compound against a wide range of biological targets, such as viral ion channels, enzymes, and receptors, can help to identify high-probability binding partners. ksu.edu.sanih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding pose and the role of solvent molecules. ksu.edu.sa

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, which can be crucial for understanding its reactivity and interaction with biological targets.

Pharmacophore Modeling: Developing pharmacophore models based on the structure of this compound can guide the design of new analogues with improved potency and selectivity.

The following table outlines key computational approaches and their potential applications for this compound:

| Computational Method | Application for this compound | Expected Insights |

| Molecular Docking | Virtual screening against protein target libraries. | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics | Simulation of the ligand-protein complex over time. | Assessment of binding stability and identification of key interactions. |

| Quantum Mechanics | Calculation of electronic structure and properties. | Understanding of reactivity, charge distribution, and interaction energies. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Guiding the design of new, more potent analogues. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com For adamantane derivatives, AI and ML can be leveraged to predict biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to design novel analogues with desired characteristics.

Future research directions at the intersection of AI/ML and this compound include:

Predictive Bioactivity Models: Training ML models on existing data for adamantane derivatives to predict the biological activity of novel analogues of this compound. nih.gov

QSAR/QSPR Modeling: Developing robust QSAR and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of this compound analogues with their biological activities and physicochemical properties. mdpi.commdpi.com

De Novo Drug Design: Employing generative AI models to design novel adamantane-based compounds with optimized properties for specific biological targets.

ADMET Prediction: Utilizing AI-powered tools to predict the ADMET profiles of this compound and its analogues at an early stage, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

The application of various AI/ML techniques is summarized in the table below:

| AI/ML Technique | Application in this compound Research | Potential Outcome |

| Supervised Learning | Building predictive models for bioactivity and ADMET properties. | Prioritization of compounds for synthesis and experimental testing. |

| Deep Learning | Analysis of complex structure-activity relationships and de novo design. | Generation of novel, potent, and safe drug candidates. |

| QSAR/QSPR | Correlating molecular descriptors with experimental data. | Understanding the structural requirements for desired properties. |

| Natural Language Processing | Mining scientific literature for relevant information on adamantane derivatives. | Accelerating knowledge discovery and hypothesis generation. |

Development of Advanced Materials Incorporating Adamantane Amine Moieties

The rigid and bulky nature of the adamantane cage makes it an attractive building block for the development of advanced materials with unique properties. wikipedia.orgusm.edu Incorporating adamantane moieties into polymers can enhance their thermal stability, glass transition temperature, and solubility. usm.edu The amine functionality of this compound provides a convenient handle for its incorporation into various material backbones.

Unexplored avenues in materials science for this compound include:

Adamantane-Based Polymers: Synthesis of novel polymers, such as polyamides, polyimides, or polyurethanes, using this compound as a monomer or a pendant group. rsc.org The properties of these new materials, including their thermal, mechanical, and optical characteristics, should be thoroughly investigated.

Supramolecular Assemblies: The adamantane group is known to form strong host-guest complexes with cyclodextrins. nih.govmdpi.com This interaction can be exploited to create self-assembling materials, such as hydrogels or nanoparticles, for applications in drug delivery and tissue engineering.